

# Spectroscopic Profile of Heveaflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Heveaflavone, a naturally occurring biflavonoid, has garnered significant interest within the scientific community due to its potential therapeutic properties. As a member of the flavonoid family, it exhibits a range of biological activities, making it a compelling candidate for further investigation in drug discovery and development. The precise structural elucidation and characterization of heveaflavone are paramount for understanding its structure-activity relationships and ensuring its quality and purity in research settings. This technical guide provides a comprehensive overview of the key spectroscopic data for heveaflavone, including Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Detailed experimental protocols are also provided to aid researchers in the replication and verification of these findings.

#### **Data Presentation**

The following tables summarize the available and expected spectroscopic data for **heveaflavone**.

### Table 1: Mass Spectrometry (MS) Data for Heveaflavone



Ionization Mode	Mass Analyzer	Precursor Ion [M- H] <sup>-</sup> (m/z)	Key Fragment lons (m/z)
Negative ESI	QTOF	579	403, 388[1]

# Table 2: Ultraviolet-Visible (UV-Vis) Spectroscopy Data for Heveaflavone

Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum, referred to as Band I and Band II.

Band	Typical Wavelength Range (nm) for Flavones	Associated Chromophore
Band I	304–350	B-ring cinnamoyl system
Band II	250–280	A-ring benzoyl system

Note: Specific  $\lambda$ max values for **heveaflavone** are not readily available in the reviewed literature, but are expected to fall within these ranges.

# Table 3: Infrared (IR) Spectroscopy Data for Heveaflavone

The IR spectrum of **heveaflavone** is expected to show characteristic absorption bands corresponding to its functional groups.



Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
3400–3200 (broad)	O-H stretching	Phenolic hydroxyl groups
3100–3000	C-H stretching	Aromatic C-H
1655–1640	C=O stretching	γ-pyrone carbonyl
1615–1585	C=C stretching	Aromatic rings
1500–1400	C=C stretching	Aromatic rings
1380–1310	C-O-C stretching	Aryl ether linkage
1260–1000	C-O stretching	Phenolic C-O

# Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for Heveaflavone

The complete assignment of <sup>1</sup>H and <sup>13</sup>C NMR spectra for biflavonoids like **heveaflavone** can be complex due to the presence of atropisomers, which may lead to signal broadening or duplication. Spectra are often recorded at elevated temperatures to overcome this issue. While a complete, assigned dataset for **heveaflavone** was not found in the reviewed literature, the following represents a template of expected chemical shifts based on the analysis of similar biflavonoids.

<sup>1</sup>H NMR (Expected Chemical Shift Ranges, δ in ppm):

Proton	Expected Chemical Shift Range
Aromatic Protons	6.0–8.0
Methoxyl Protons	3.7–4.0
Hydroxyl Protons	9.0–13.0 (chelated) / 5.0-7.0 (non-chelated)

<sup>13</sup>C NMR (Expected Chemical Shift Ranges,  $\delta$  in ppm):



Carbon	Expected Chemical Shift Range
Carbonyl (C=O)	175–185
Oxygenated Aromatic Carbons	150–165
Non-oxygenated Aromatic Carbons	90–135
Methoxyl Carbons	55–60

Disclaimer: The NMR data presented are representative and based on general values for the flavonoid class. For definitive structural assignment, it is crucial to acquire and interpret the full 1D and 2D NMR spectra of a purified sample of **heveaflavone**.

### **Experimental Protocols**

The following are detailed methodologies for the key spectroscopic experiments.

#### Mass Spectrometry (MS)

- Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) instrument, coupled with a liquid chromatography system (LC-MS) is recommended for accurate mass measurements and fragmentation analysis.
- Sample Preparation: A dilute solution of purified **heveaflavone** is prepared in a suitable solvent, typically methanol or acetonitrile, at a concentration of approximately 1-10 µg/mL.
- Chromatographic Separation (if using LC-MS): A C18 reversed-phase column is commonly
  used. A gradient elution with mobile phases consisting of water (often with a small
  percentage of formic acid, e.g., 0.1%) and an organic solvent like acetonitrile or methanol is
  employed to achieve good separation.
- Mass Spectrometry Analysis:
  - Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for flavonoids as it readily forms [M-H]<sup>-</sup> ions.
  - Full Scan MS: The instrument is set to scan a mass range appropriate for the molecular weight of heveaflavone (e.g., m/z 100-1000).



Tandem MS (MS/MS): To obtain structural information, the [M-H]<sup>-</sup> ion of heveaflavone (m/z 579) is selected as the precursor ion and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then analyzed.

### **Ultraviolet-Visible (UV-Vis) Spectroscopy**

- Instrumentation: A double-beam UV-Vis spectrophotometer.
- Sample Preparation: A solution of **heveaflavone** is prepared in a UV-transparent solvent, such as methanol or ethanol, at a concentration that gives an absorbance reading between 0.2 and 0.8.
- Measurement: The spectrum is recorded over a wavelength range of 200–500 nm, using the pure solvent as a blank. The wavelengths of maximum absorbance (λmax) for Band I and Band II are recorded.

#### Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation:
  - KBr Pellet Method: A small amount of the dried heveaflavone sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
  - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.
- Measurement: The IR spectrum is recorded in the mid-IR region, typically from 4000 to 400 cm<sup>-1</sup>. The positions of the absorption bands are reported in wavenumbers (cm<sup>-1</sup>).

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

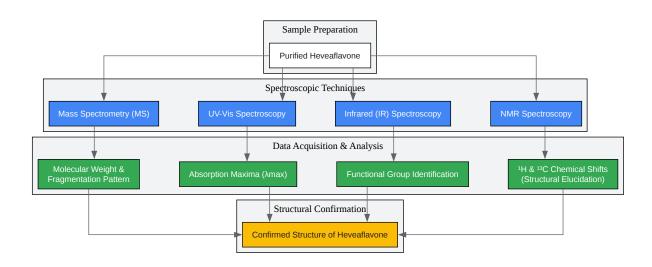
 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.



- Sample Preparation: The heveaflavone sample is dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) or deuterated methanol (CD<sub>3</sub>OD). A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).
- ¹H NMR Spectroscopy:
  - A standard one-dimensional proton NMR spectrum is acquired.
  - Key parameters to be optimized include the number of scans, relaxation delay, and pulse width.
- <sup>13</sup>C NMR Spectroscopy:
  - A one-dimensional carbon NMR spectrum is acquired, typically with proton decoupling to simplify the spectrum to single lines for each carbon.
  - DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups.
- 2D NMR Spectroscopy: To aid in the complete and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments should be conducted, including:
  - COSY (Correlation Spectroscopy): To identify proton-proton couplings.
  - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
  - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
     correlations between protons and carbons, which is crucial for connecting the different structural fragments of the molecule.
- Temperature Considerations: Due to potential atropisomerism in biflavonoids, it is advisable to run NMR experiments at an elevated temperature (e.g., 50-80 °C) to achieve sharper signals.

## **Mandatory Visualization**





Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of **heveaflavone**.

#### Conclusion

This technical guide provides a foundational set of spectroscopic data and standardized experimental protocols for the analysis of **heveaflavone**. While a complete, experimentally verified NMR dataset for **heveaflavone** remains to be consolidated in a single public source, the information presented herein, based on available literature and the well-established spectroscopic characteristics of flavonoids, offers a robust starting point for researchers. The consistent application of these spectroscopic techniques is essential for the quality control, structural verification, and further development of **heveaflavone** as a potential therapeutic agent.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Spectroscopic Profile of Heveaflavone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112779#spectroscopic-data-of-heveaflavone-nmr-ms-ir-uv]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com